molecular formula C56H93N21O19 B12399433 Presenilin 1 (349-361)

Presenilin 1 (349-361)

Cat. No.: B12399433
M. Wt: 1364.5 g/mol
InChI Key: ZVELMFAKHKQVBR-NEHKGBOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Presenilin 1 (349-361) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA) to remove protecting groups .

Industrial Production Methods

Industrial production of Presenilin 1 (349-361) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Presenilin 1 (349-361) primarily undergoes phosphorylation reactions. Glycogen synthase kinase-3β (GSK3β) phosphorylates the peptide in vitro, which affects its interaction with other proteins .

Common Reagents and Conditions

    Phosphorylation: Glycogen synthase kinase-3β (GSK3β) is the enzyme used for phosphorylation.

Major Products Formed

The major product formed from the phosphorylation of Presenilin 1 (349-361) is the phosphorylated peptide, which can then interact with other proteins such as beta-catenin, leading to changes in cellular signaling pathways .

Scientific Research Applications

Presenilin 1 (349-361) is used extensively in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. The peptide is used to investigate the role of presenilin 1 in the γ-secretase complex and its involvement in the cleavage of amyloid precursor protein (APP). Additionally, it is used to study the phosphorylation of presenilin 1 by glycogen synthase kinase-3β (GSK3β) and its effects on cellular signaling pathways .

Mechanism of Action

Presenilin 1 (349-361) exerts its effects through phosphorylation by glycogen synthase kinase-3β (GSK3β). This phosphorylation reduces the interaction with beta-catenin, leading to decreased phosphorylation and ubiquitination of beta-catenin. As a result, beta-catenin’s nuclear signaling and the transcription of target genes, including c-MYC, are increased . The peptide’s role in the γ-secretase complex also affects the cleavage of amyloid precursor protein (APP) and other substrates involved in cellular signaling pathways .

Properties

Molecular Formula

C56H93N21O19

Molecular Weight

1364.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C56H93N21O19/c1-26(2)41(54(95)96)74-44(85)28(4)66-43(84)27(3)67-45(86)31(10-6-16-63-55(58)59)69-49(90)35(23-78)72-47(88)33(14-15-40(82)83)70-52(93)38-13-9-19-77(38)53(94)42(29(5)80)75-50(91)36(24-79)73-46(87)32(11-7-17-64-56(60)61)68-48(89)34(20-30-22-62-25-65-30)71-51(92)37-12-8-18-76(37)39(81)21-57/h22,25-29,31-38,41-42,78-80H,6-21,23-24,57H2,1-5H3,(H,62,65)(H,66,84)(H,67,86)(H,68,89)(H,69,90)(H,70,93)(H,71,92)(H,72,88)(H,73,87)(H,74,85)(H,75,91)(H,82,83)(H,95,96)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,31-,32-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1

InChI Key

ZVELMFAKHKQVBR-NEHKGBOQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)CN)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)CN

Origin of Product

United States

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